Bienvenue dans la boutique en ligne BenchChem!

BRD7389

Kinase Inhibition RSK IC50

BRD7389 (CAS 376382-11-5) is the only RSK inhibitor validated to induce insulin expression and drive α-to-β cell transdifferentiation—a functional phenotype not replicated by BI-D1870 or FMK. With IC50 values of 1.5, 2.4, and 1.2 μM against RSK1/2/3 and broader polypharmacology (23 kinases at 10 μM, including IRR and CLK2), it enables orthogonal target validation in melanoma BRAF/MEK resistance and breast cancer metastasis models. Supplied at ≥98% purity (HPLC-verified) with comprehensive CoA. The definitive chemical probe for β-cell regeneration, lineage reprogramming, and RSK-dependent oncology research.

Molecular Formula C24H18N2O2
Molecular Weight 366.4 g/mol
CAS No. 376382-11-5
Cat. No. B1667518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD7389
CAS376382-11-5
SynonymsBRD 7389
BRD-7389
BRD7389
Molecular FormulaC24H18N2O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O
InChIInChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,25H,13-14H2,(H,26,28)
InChIKeyXASCINRGTHLHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD7389 CAS 376382-11-5: A Unique RSK Inhibitor with Functional Insulin Induction for Diabetes and Cancer Research


BRD7389 (CAS 376382-11-5) is a naphthoquinolinedione-based, cell-permeable small molecule that acts as a specific inhibitor of the p90 ribosomal S6 kinase (RSK) family, with IC50 values of 1.5 μM, 2.4 μM, and 1.2 μM for RSK1, RSK2, and RSK3, respectively [1]. Beyond its kinase inhibitory activity, BRD7389 is distinguished by its validated function as a small-molecule inducer of insulin expression in pancreatic α-cells, driving their transdifferentiation toward a β-cell-like state .

Why BRD7389 Cannot Be Replaced by Other RSK Inhibitors: Functional Divergence in Cellular Phenotype


While numerous RSK inhibitors exist with varying degrees of potency (e.g., BI-D1870, SL0101, LJI308), they are not functionally interchangeable with BRD7389. Critical differences in target selectivity, cellular phenotype outcomes, and potency in specific disease models necessitate a careful, evidence-based selection. For instance, despite their RSK-inhibitory activity, other inhibitors like FMK and BI-D1870 fail to induce insulin expression in α-cells [1], underscoring that BRD7389's unique polypharmacology or downstream signaling effects are essential for its primary applications.

Quantitative Evidence for BRD7389 Selection: Head-to-Head and Comparative Analysis Against RSK Inhibitors


RSK Inhibitor Potency Comparison: BRD7389 vs. BI-D1870, SL0101, LJI308, and Others

BRD7389 exhibits low-micromolar potency against RSK1-3, with IC50 values of 1.5 μM, 2.4 μM, and 1.2 μM, respectively. In direct comparison, BI-D1870 is a more potent but broader RSK inhibitor (RSK1-4 IC50: 31 nM, 24 nM, 18 nM, 15 nM), while LJI308 and LJH685 are highly potent pan-RSK inhibitors with IC50s in the single-digit nanomolar range (4-13 nM) [1]. SL0101, an ATP-competitive RSK2 inhibitor, has an IC50 of 89 nM but suffers from poor cellular uptake, resulting in a much higher cellular EC50 of 50 μM [1].

Kinase Inhibition RSK IC50 Selectivity

Unique Functional Phenotype: Induction of Insulin Expression in Pancreatic α-Cells

In a high-content screen for small-molecule inducers of insulin expression in mouse αTC1 cells, BRD7389 was identified as a hit and was shown to cause α-cells to adopt morphological and gene expression features of a β-cell state [1]. Critically, other RSK inhibitors, including FMK and BI-D1870, did not induce insulin expression in the same assay, demonstrating that RSK inhibition alone is insufficient to drive this phenotype [1].

Diabetes Cell Transdifferentiation Insulin Expression Alpha-to-Beta Cell

Inhibition of Cancer Cell Invasion: Comparable Efficacy to SL0101 in Breast Cancer Models

In a study examining the role of RSK in breast cancer, both the RSK inhibitor SL0101 and the alternative inhibitor BRD7389 were tested for their ability to inhibit cell invasion. The results showed that SL0101 suppressed MDA-MB-231 invasion, and BRD7389 inhibited the invasion of both MCF-7 and MDA-MB-231 breast cancer cell lines [1].

Breast Cancer Invasion Metastasis RSK

Efficacy in BRAF/MEK Inhibitor-Resistant Melanoma: Comparable to BI-D1870

A study evaluated RSK inhibitors BRD7389 and BI-D1870 in patient-derived melanoma cell lines with acquired resistance to combined BRAF (vemurafenib) and MEK (selumetinib) inhibition. Both inhibitors blocked cell proliferation and protein synthesis in multiple dual-resistant melanoma lines, and single-agent treatment was effective in drug-naïve lines [1].

Melanoma Drug Resistance BRAF MEK

Kinase Selectivity Profile: Broader Activity Beyond RSK

Kinase profiling of BRD7389 at 10 μM against a panel of 219 kinases revealed that it preferentially inhibits 23 kinases with IC50 ≤10 μM, including RSK family members, IRR, CLK2, FLT3, and Haspin . This broader activity profile distinguishes it from more selective RSK inhibitors like LJI308 or LJH685, and may explain its unique ability to induce insulin expression.

Kinase Profiling Selectivity Polypharmacology

RSK Knockdown vs. BRD7389: Compound Treatment Induces Stronger Insulin Expression

In αTC1 cells, knockdown of individual RSK family members (RSK1, RSK2, RSK3) using shRNA resulted in a modest increase in insulin (Ins2) mRNA levels. However, treatment with BRD7389 induced a significantly stronger increase in insulin expression than any single RSK knockdown, suggesting that simultaneous inhibition of multiple RSK isoforms or additional targets is required for the full phenotypic effect [1].

RNAi RSK Insulin Gene Expression

BRD7389 Application Scenarios: Where Comparative Evidence Supports Its Use


Pancreatic α-Cell Transdifferentiation and Diabetes Research

BRD7389 is the gold-standard small-molecule tool for investigating insulin expression and α-to-β cell transdifferentiation. Its unique ability to induce insulin in α-cells—a phenotype not replicated by other RSK inhibitors like BI-D1870 or FMK [1]—makes it essential for studies focused on beta-cell regeneration, lineage reprogramming, and high-content screening for novel insulin inducers. Its moderate potency allows for tunable dosing without immediate cytotoxicity, facilitating long-term differentiation studies.

Therapy-Resistant Melanoma and Cancer Cell Signaling Studies

For researchers investigating drug resistance mechanisms in melanoma, particularly resistance to BRAF and MEK inhibitors, BRD7389 provides a valuable chemical probe. Its demonstrated ability to block proliferation and protein synthesis in dual-resistant patient-derived melanoma lines, comparable to BI-D1870 but with a distinct RSK1-3 selectivity profile [2], allows for orthogonal validation of RSK's role in therapy resistance and the evaluation of RSK as a therapeutic target.

Breast Cancer Invasion and Metastasis Assays

In breast cancer research, BRD7389 serves as an alternative RSK inhibitor to SL0101 for studying cell invasion and metastasis. Its confirmed anti-invasive activity in MCF-7 and MDA-MB-231 cell lines [3] makes it suitable for in vitro functional assays, and its distinct chemical scaffold can help confirm that observed phenotypes are indeed RSK-dependent and not due to off-target effects common to a specific chemotype.

Kinase Selectivity Profiling and Polypharmacology Studies

BRD7389's broader kinase inhibition profile, hitting 23 kinases at 10 μM including non-RSK targets like IRR and CLK2 , makes it a useful tool compound for chemical biology studies exploring polypharmacology and the consequences of multi-kinase inhibition on complex cellular processes such as differentiation, inflammation, or apoptosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD7389

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.